An In-depth Technical Guide to the Chemical Properties of (R)-(-)-O-Formylmandeloyl Chloride
An In-depth Technical Guide to the Chemical Properties of (R)-(-)-O-Formylmandeloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-O-Formylmandeloyl chloride is a chiral acyl chloride of significant interest in synthetic organic chemistry, primarily utilized as a chiral resolving agent. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in the resolution of racemates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and stereoselective synthesis.
Introduction
Chiral separation is a critical process in the pharmaceutical industry, as the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. (R)-(-)-O-Formylmandeloyl chloride serves as a crucial tool in this field, enabling the separation of racemic mixtures of alcohols and amines through the formation of diastereomeric esters and amides, respectively. These diastereomers, possessing distinct physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Subsequent cleavage of the chiral auxiliary yields the enantiomerically enriched target molecules. This guide details the fundamental properties and practical applications of this versatile reagent.
Chemical and Physical Properties
(R)-(-)-O-Formylmandeloyl chloride is a colorless to light yellow liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of (R)-(-)-O-Formylmandeloyl Chloride
| Property | Value | References |
| CAS Number | 29169-64-0 | [1][2] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 221 °C (lit.) | [2] |
| Density | 1.275 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.523 (lit.) | [2] |
| Optical Activity ([α]23/D) | -228° (neat) | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Reacts with water and alcohols. Soluble in common organic solvents like dichloromethane, toluene, and diethyl ether. |
Synthesis of (R)-(-)-O-Formylmandeloyl Chloride
The synthesis of (R)-(-)-O-Formylmandeloyl chloride typically starts from the commercially available and enantiopure (R)-mandelic acid. Two primary methods are documented in the patent literature: a two-step process involving the formation of (R)-O-formylmandelic acid followed by chlorination, and a more direct one-pot synthesis.
Two-Step Synthesis via (R)-O-Formylmandelic Acid
This method involves the formylation of (R)-mandelic acid followed by the conversion of the resulting carboxylic acid to the acyl chloride.
Experimental Protocol:
Step 1: Synthesis of (R)-(-)-O-Formylmandelic Acid [4]
-
To a reactor charged with (R)-mandelic acid, add an excess of anhydrous formic acid (molar ratio of 1:3 to 1:5).
-
Stir the mixture and heat to reflux for 5 to 7 hours to facilitate the formylation reaction.
-
After the reaction is complete, remove the excess formic acid by distillation under normal pressure.
-
The residue, a colorless thick substance, is (R)-(-)-O-formylmandelic acid, which can be used in the next step without further purification.
Step 2: Synthesis of (R)-(-)-O-Formylmandeloyl Chloride [4]
-
Dissolve the crude (R)-(-)-O-formylmandelic acid in dichloroethane (1 g of acid per 2-3 mL of solvent).
-
To this solution, add bis(trichloromethyl) carbonate (triphosgene) with a molar ratio of 1:1.05 to 1:1.07 relative to the formylmandelic acid.
-
Add a catalytic amount of Merrifield resin loaded with 1-N-piperidyl-4-formaldehyde (0.5% to 1.0% of the weight of the formylmandelic acid).
-
Slowly heat the mixture to 40-60 °C and maintain this temperature for 3-5 hours.
-
Upon completion of the reaction, filter off the catalyst.
-
Remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by short-path molecular distillation under high vacuum (0.001 to 1.0 mbar) at an oil bath temperature of 140-160 °C to yield the pure (R)-(-)-O-formylmandeloyl chloride as a colorless, transparent liquid.
Diagram 1: Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of (R)-(-)-O-Formylmandeloyl chloride.
One-Pot Synthesis
A more direct approach involves the simultaneous formylation and chlorination of (R)-mandelic acid in a one-pot reaction.
Experimental Protocol:
-
In a reaction flask, add (R)-mandelic acid and anhydrous formic acid.
-
Cool the mixture using a water bath and begin stirring.
-
Slowly add thionyl chloride dropwise while maintaining the temperature between 15-21 °C. The molar ratio of (R)-mandelic acid:anhydrous formic acid:thionyl chloride is typically 1:1.5-5:2.5-10.
-
After the addition is complete, remove the excess thionyl chloride by distillation at normal pressure.
-
Purify the product by vacuum distillation to obtain the final product.
Diagram 2: One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis of (R)-(-)-O-Formylmandeloyl chloride.
Application in Chiral Resolution
(R)-(-)-O-Formylmandeloyl chloride is primarily used as a chiral derivatizing agent for the resolution of racemic alcohols and amines. The acyl chloride reacts with the nucleophilic alcohol or amine to form a mixture of diastereomeric esters or amides, respectively. These diastereomers can then be separated and the chiral auxiliary removed to yield the pure enantiomers.
General Principle of Chiral Resolution
The fundamental principle relies on the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties.
Diagram 3: Principle of Chiral Resolution
Caption: Logical workflow for the chiral resolution of a racemic analyte.
Proposed Experimental Protocol for Chiral Resolution of a Racemic Alcohol
While specific detailed protocols for the use of (R)-(-)-O-Formylmandeloyl chloride are not widely published, a general procedure can be proposed based on the known reactivity of acyl chlorides and the principles of chiral resolution.
-
Esterification: In a dry, inert atmosphere, dissolve the racemic alcohol and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether). Cool the solution to 0 °C. Slowly add a solution of (R)-(-)-O-Formylmandeloyl chloride (1.0 equivalent) in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
Separation: Separate the diastereomers by fractional crystallization from a suitable solvent system or by column chromatography on silica gel.
-
Cleavage: Hydrolyze the separated diastereomeric esters (e.g., using aqueous lithium hydroxide in THF/methanol) to yield the enantiomerically pure alcohol and (R)-O-formylmandelic acid. The chiral auxiliary can potentially be recovered and recycled.
Spectroscopic Analysis
-
¹H NMR: Aromatic protons in the range of 7.3-7.6 ppm, a singlet for the benzylic proton around 6.0 ppm, and a singlet for the formyl proton around 8.0-8.5 ppm.
-
¹³C NMR: A signal for the acyl chloride carbonyl carbon around 165-170 ppm, a signal for the formyl carbonyl carbon around 160 ppm, aromatic carbons in the range of 125-135 ppm, and a signal for the benzylic carbon around 75 ppm.
-
IR Spectroscopy: A strong absorption band for the acyl chloride carbonyl group around 1780-1815 cm⁻¹, and another strong absorption for the ester carbonyl group around 1720-1740 cm⁻¹.
For the diastereomeric esters or amides formed, the signals of the protons and carbons near the newly formed stereocenter in the analyte part of the molecule are expected to be split into two distinct sets in the NMR spectra, allowing for the determination of the diastereomeric and, consequently, the enantiomeric excess.
Safety Information
(R)-(-)-O-Formylmandeloyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive and will react with water to produce corrosive hydrogen chloride gas. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All glassware and reagents must be dry before use.
Conclusion
(R)-(-)-O-Formylmandeloyl chloride is a valuable chiral resolving agent with well-defined physical properties. Its synthesis from (R)-mandelic acid can be achieved through established methods. While detailed, peer-reviewed protocols for its application in chiral resolution and comprehensive spectroscopic data are not widely available, its chemical nature as an acyl chloride allows for the rational design of experimental procedures for the separation of racemic alcohols and amines. This technical guide provides a solid foundation for researchers and professionals to understand and utilize this important chemical tool in stereoselective synthesis and drug development. Further research into its applications and the publication of detailed analytical data would be beneficial to the scientific community.
